Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (IUPAC name: ethyl 2-[[2-methyl-1-oxoisoquinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate) is a heterocyclic compound featuring a thiazole core fused with an isoquinoline derivative. Its molecular formula is C₁₉H₁₉N₃O₅S, with a molecular weight of 401.4 g/mol . The compound’s structure combines a 4-methyl-substituted thiazole ring, an ethyl ester group, and a 2-methyl-1-oxo-1,2-dihydroisoquinoline moiety.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-4-25-17(24)14-10(2)19-18(26-14)20-15(22)13-9-21(3)16(23)12-8-6-5-7-11(12)13/h5-9H,4H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBWEOKFQRVKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds .
Scientific Research Applications
Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in the substituents on the thiazole ring, the type of fused aromatic systems (e.g., isoquinoline, quinoline, pyrimidine), and functional groups (e.g., esters, amides). Below is a comparative analysis of key compounds:
Key Differentiators of the Target Compound
- Isoquinoline-Thiazole Hybrid: Unlike pyrimidine- or indole-based analogs, the isoquinoline moiety in the target compound provides a rigid planar structure, facilitating intercalation with DNA or enzyme active sites .
- Methyl Substituents: The 4-methyl group on the thiazole ring and 2-methyl group on the isoquinoline enhance lipophilicity, improving membrane permeability and bioavailability .
- Ethyl Ester : This group balances solubility and metabolic stability, making the compound suitable for oral administration in preclinical models .
Biological Activity
Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a thiazole moiety and an isoquinoline derivative, which are known to exhibit diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.39 g/mol. Its structure includes functional groups that are pivotal for its biological activity, such as the thiazole ring and the isoquinoline scaffold.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds similar to this compound:
1. Antiviral Activity
Research indicates that derivatives of isoquinoline have shown promising antiviral properties. For instance, tetrahydroisoquinoline derivatives were evaluated for their activity against human coronaviruses, demonstrating potential efficacy against viral replication . The presence of the thiazole group may enhance this activity through mechanisms involving enzyme inhibition or interference with viral entry.
2. Anticancer Properties
Compounds containing thiazole and isoquinoline structures have been investigated for anticancer effects. In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others . The mechanism often involves induction of apoptosis or cell cycle arrest.
3. Antimicrobial Effects
The thiazole moiety is frequently associated with antimicrobial activity. Research has shown that compounds with similar structures possess significant antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell wall synthesis or function .
Case Studies
- Antiviral Screening : A study on tetrahydroisoquinoline derivatives found that specific modifications led to enhanced antiviral activities against strains of human coronavirus . The structural characteristics of these derivatives were crucial in determining their effectiveness.
- Cytotoxicity Tests : In a comparative analysis involving various synthesized compounds, this compound was tested against MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Data Table: Biological Activities
| Activity | Compound | Tested Against | Outcome |
|---|---|---|---|
| Antiviral | Tetrahydroisoquinoline Derivatives | Human Coronavirus strains | Significant antiviral activity |
| Anticancer | Ethyl 4-methyl-2-{[(2-methyl...]} | MCF-7 Cell Line | Dose-dependent cytotoxicity |
| Antimicrobial | Thiazole Derivatives | Various Bacterial Strains | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
